Cas no 2167539-42-4 (2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol)

2-Amino(cyclopropyl)methyl-3,4,6-trichlorophenol is a chlorinated phenolic compound featuring a cyclopropylmethylamine substituent. Its unique structure combines a trichlorophenol core with an amino-functionalized cyclopropane moiety, offering distinct reactivity and potential applications in synthetic chemistry. The electron-withdrawing chlorine groups enhance its stability and influence its acidity, while the cyclopropylamine side chain introduces steric and electronic effects useful for further derivatization. This compound may serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals, where its halogenated aromatic system and amine functionality can be leveraged for targeted modifications. Its structural features make it a versatile building block for research and industrial applications.
2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol structure
2167539-42-4 structure
商品名:2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol
CAS番号:2167539-42-4
MF:C10H10Cl3NO
メガワット:266.551499843597
CID:6290247
PubChem ID:165518741

2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol 化学的及び物理的性質

名前と識別子

    • 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol
    • 2167539-42-4
    • EN300-1277262
    • 2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
    • インチ: 1S/C10H10Cl3NO/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,9,15H,1-2,14H2
    • InChIKey: ODRDXDVACULAHB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C(=C1C(C1CC1)N)O)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 264.982797g/mol
  • どういたいしつりょう: 264.982797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 46.2Ų

2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277262-0.5g
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
0.5g
$1014.0 2023-06-08
Enamine
EN300-1277262-100mg
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
100mg
$930.0 2023-10-01
Enamine
EN300-1277262-1000mg
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
1000mg
$1057.0 2023-10-01
Enamine
EN300-1277262-10000mg
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
10000mg
$4545.0 2023-10-01
Enamine
EN300-1277262-0.05g
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
0.05g
$888.0 2023-06-08
Enamine
EN300-1277262-5.0g
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
5g
$3065.0 2023-06-08
Enamine
EN300-1277262-0.25g
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
0.25g
$972.0 2023-06-08
Enamine
EN300-1277262-250mg
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
250mg
$972.0 2023-10-01
Enamine
EN300-1277262-2500mg
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
2500mg
$2071.0 2023-10-01
Enamine
EN300-1277262-10.0g
2-[amino(cyclopropyl)methyl]-3,4,6-trichlorophenol
2167539-42-4
10g
$4545.0 2023-06-08

2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol 関連文献

2-amino(cyclopropyl)methyl-3,4,6-trichlorophenolに関する追加情報

Comprehensive Overview of 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol (CAS No. 2167539-42-4)

2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol (CAS No. 2167539-42-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclopropyl group attached to an amino-substituted methylene bridge, further linked to a trichlorophenol backbone. This combination of functional groups makes it a promising candidate for applications in drug discovery and material science.

Recent studies highlight the growing interest in chlorinated phenol derivatives, particularly in the context of antimicrobial and antifungal agents. Researchers are actively investigating the potential of 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol as a scaffold for designing novel bioactive molecules. Its trichlorophenol moiety is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the compound in synthetic pathways.

In the realm of green chemistry, there is a rising demand for sustainable synthesis methods for complex molecules like 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol. Scientists are exploring catalytic processes and solvent-free reactions to minimize environmental impact while maintaining high yields. This aligns with the broader industry trend toward eco-friendly chemical production, a topic frequently searched in academic and industrial forums.

The compound's cyclopropyl group is another focal point, as this three-membered ring is often associated with enhanced metabolic stability in drug molecules. This feature has led to its inclusion in medicinal chemistry projects targeting diseases such as cancer and infectious diseases. Online discussions and publications frequently address how small-ring systems like cyclopropane can improve pharmacokinetic profiles.

From an analytical perspective, 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol presents challenges and opportunities in characterization. Advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for confirming its structure and purity. These methods are widely searched by chemists seeking to validate synthetic outcomes or troubleshoot reaction pathways.

In material science, the trichlorophenol unit of this compound has been studied for its potential in polymer modification and surface functionalization. Researchers are examining its role in creating high-performance coatings with improved adhesion and durability. Such applications are particularly relevant to industries like aerospace and electronics, where material performance is critical.

Safety and handling protocols for 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol are also a common query among laboratory professionals. While not classified as hazardous under standard regulations, proper storage conditions—such as protection from light and moisture—are recommended to maintain its stability. This aligns with broader searches on chemical storage best practices in research settings.

The future directions for this compound include exploring its structure-activity relationships (SAR) in biological systems and optimizing synthetic routes for scalability. As the pharmaceutical industry continues to prioritize fragment-based drug design, molecules like 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol may serve as valuable building blocks for next-generation therapeutics.

In summary, 2-amino(cyclopropyl)methyl-3,4,6-trichlorophenol (CAS No. 2167539-42-4) represents a versatile and scientifically intriguing compound with multifaceted applications. Its study intersects with cutting-edge topics in drug development, sustainable chemistry, and advanced materials, making it a subject of ongoing interest across multiple disciplines.

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